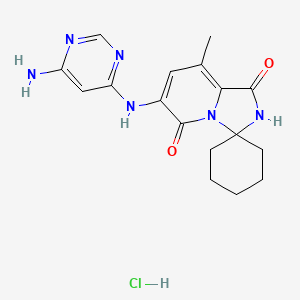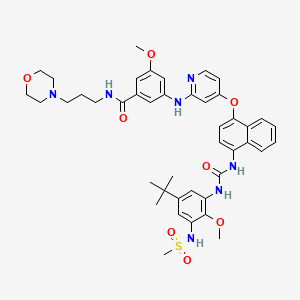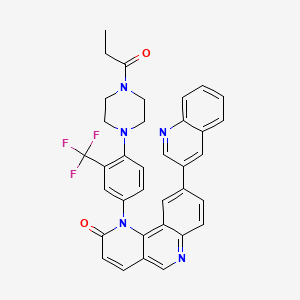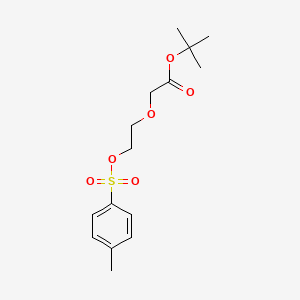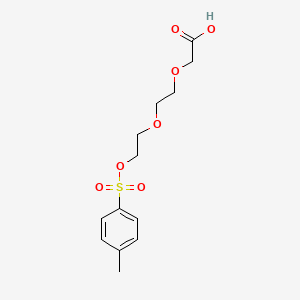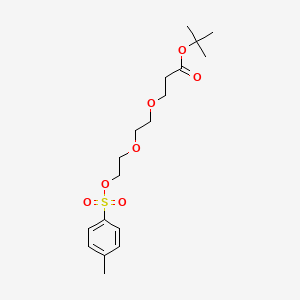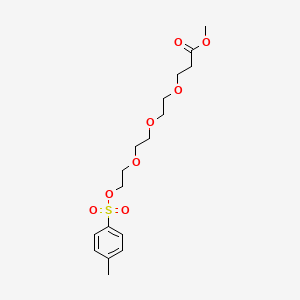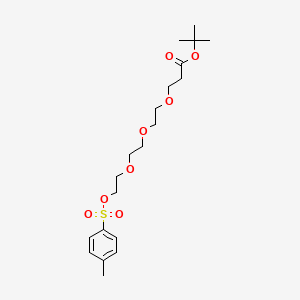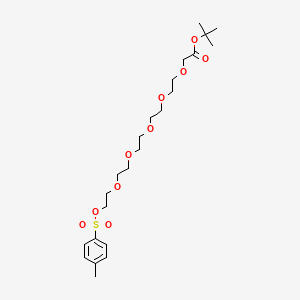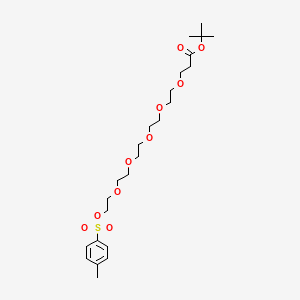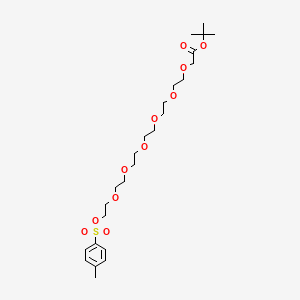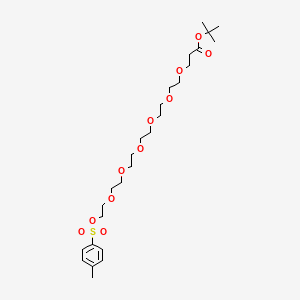![molecular formula C51H44Cl2N4O6 B611501 (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT15 is a compound known for its role as an agonist of the glucagon-like peptide-1 receptor (GLP-1R) . This receptor is involved in various physiological processes, including the regulation of insulin secretion and appetite. TT15 has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Preparation Methods
The synthesis of TT15 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations. Industrial production methods for TT15 involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
TT15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TT15 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
TT15 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions and to develop new therapeutic agents. In biology, TT15 is used to investigate the physiological roles of GLP-1R and its potential as a target for drug development. In medicine, TT15 has shown promise in the treatment of metabolic disorders, particularly diabetes, by enhancing insulin secretion and reducing appetite . Additionally, TT15 is used in the pharmaceutical industry for the development of new drugs targeting GLP-1R .
Mechanism of Action
The mechanism of action of TT15 involves its binding to the GLP-1R, which triggers a cascade of intracellular signaling pathways. This binding leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to the physiological effects observed with TT15. These effects include enhanced insulin secretion, reduced appetite, and improved glucose homeostasis .
Comparison with Similar Compounds
TT15 is unique compared to other GLP-1R agonists due to its specific chemical structure and binding affinity. Similar compounds include exenatide, liraglutide, and semaglutide, which also target GLP-1R but differ in their pharmacokinetic properties and clinical applications. For instance, semaglutide has a longer half-life and is used for both diabetes and obesity treatment, while exenatide and liraglutide have shorter half-lives and are primarily used for diabetes management .
Properties
Molecular Formula |
C51H44Cl2N4O6 |
|---|---|
Molecular Weight |
879.8 g/mol |
IUPAC Name |
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1 |
InChI Key |
ZXJQFMYVTDGFTB-OCCUAKHKSA-N |
SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TT-15; TT 15; TT15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


